

Molecular structure of 2-(Cyclohexylthio)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Cyclohexylthio)-5-nitrobenzaldehyde

Cat. No.: B062741

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **2-(Cyclohexylthio)-5-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-(Cyclohexylthio)-5-nitrobenzaldehyde** (CAS No. 175278-46-3). As a substituted nitrobenzaldehyde, this compound represents a valuable scaffold in medicinal chemistry and organic synthesis, possessing functional groups amenable to a wide array of chemical transformations. This document moves beyond basic identification to detail the multi-technique analytical workflow required for unambiguous structural elucidation and characterization. We will explore the theoretical underpinnings and practical application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in defining its molecular architecture. The causality behind experimental choices is explained, providing field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents.

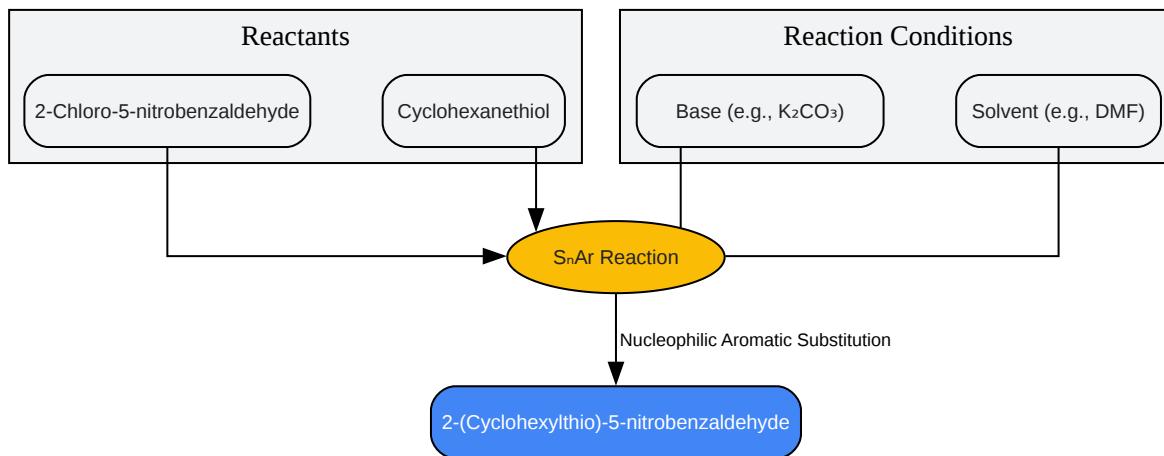
Introduction: A Scaffold of Potential

Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic molecules.^[1] The title compound, **2-(Cyclohexylthio)-5-nitrobenzaldehyde**, is of particular

interest due to its unique combination of functional groups. The presence of an electron-withdrawing nitro group (-NO₂) and a reactive aldehyde group (-CHO) makes it a valuable precursor for constructing diverse, pharmacologically active scaffolds.^{[2][3]} The introduction of a bulky, lipophilic cyclohexylthio moiety at the ortho position introduces specific steric and electronic properties that can be exploited in rational drug design. Thioethers themselves are crucial in various biological and pharmaceutical applications.^[4]

Understanding the precise three-dimensional structure, electronic distribution, and functional group interplay of this molecule is paramount for predicting its reactivity, designing derivatives, and elucidating potential structure-activity relationships (SAR). This guide serves as a self-validating framework for the analytical chemist, outlining the necessary steps to confirm the identity and purity of this compound with a high degree of scientific rigor.

Core Physicochemical Properties


A foundational step in any analysis is the compilation of the molecule's basic chemical identifiers and properties. This data serves as the primary reference against which all subsequent experimental data will be validated.

Property	Value	Source
IUPAC Name	2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde	[5]
CAS Number	175278-46-3	[6] [7]
Molecular Formula	C ₁₃ H ₁₅ NO ₃ S	[6] [7]
Molecular Weight	265.33 g/mol	[5] [6]
InChI Key	KKPVOEAECFNQNB-UHFFFAOYSA-N	[6]

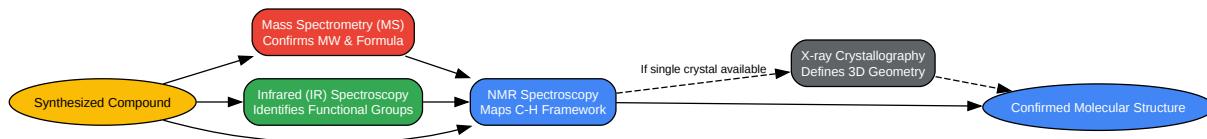
Plausible Synthetic Pathway

While numerous synthetic routes can be envisioned, a highly plausible and efficient method for preparing **2-(Cyclohexylthio)-5-nitrobenzaldehyde** is via a nucleophilic aromatic substitution (S_NAr) reaction. This approach is chosen for its reliability and the commercial availability of the

starting materials. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring towards nucleophilic attack, making the ortho-positioned halogen an excellent leaving group.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the title compound via S_nAr reaction.


Experimental Protocol: Synthesis

- **Setup:** To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitrobenzaldehyde (1.0 equiv.) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- **Addition of Base:** Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the mixture.
- **Nucleophile Addition:** Slowly add cyclohexanethiol (1.1 equiv.) to the stirring suspension.
- **Reaction:** Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup: Upon completion, cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a coordinated analytical approach where each technique provides a unique and complementary piece of the structural puzzle. This workflow ensures a robust and verifiable characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. mdpi.com [mdpi.com]

- 5. 2-(Cyclohexylthio)-5-nitrobenzaldehyde | 175278-46-3 [sigmaaldrich.com]
- 6. 2-(CYCLOHEXYLTHIO)-5-NITROBENZALDEHYDE | CAS: 175278-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Molecular structure of 2-(Cyclohexylthio)-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062741#molecular-structure-of-2-cyclohexylthio-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com